What are the properties of 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid?
What are the properties of 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid?
An In-depth Technical Guide to 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid: Properties, Synthesis, and Applications
Introduction
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid is a highly functionalized organoboron compound of significant interest to the fields of organic synthesis and medicinal chemistry. As a substituted arylboronic acid, its molecular architecture combines several key features: a reactive boronic acid moiety, an electron-deficient dichlorinated phenyl ring, and a flexible pyridinylmethoxy side chain. This unique combination makes it a valuable and versatile building block for the construction of complex molecular scaffolds.[1][2]
Boronic acids are renowned for their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, which is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][4] The specific substitution pattern of 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid allows for the introduction of a precisely configured fragment into a target molecule, providing chemists with a powerful tool to modulate properties such as biological activity, selectivity, and pharmacokinetics.[1][5] This guide provides a comprehensive technical overview of its properties, a proposed synthetic pathway, its reactivity in key chemical transformations, and its strategic application in drug discovery.
Part 1: Physicochemical and Structural Properties
The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid is a solid material whose handling, storage, and reactivity are influenced by its distinct structural components.
The core of the molecule is the phenylboronic acid. The boronic acid group, -B(OH)₂, is a mild Lewis acid and is capable of reversible covalent bonding, a property exploited in various sensing and therapeutic applications.[3][6] However, its primary role in synthesis is as a nucleophilic partner in cross-coupling reactions after activation with a base.[4] A common characteristic of boronic acids is their tendency to undergo dehydration, particularly upon heating, to form a cyclic trimeric anhydride known as a boroxine.[3] This process is reversible, and the boronic acid can be regenerated by the presence of water.
The phenyl ring is substituted with two chlorine atoms, which are electron-withdrawing groups. This electronic perturbation influences the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle.[7] The pyridinylmethoxy group introduces a basic nitrogen atom and a flexible ether linkage, which can influence solubility and provide a potential coordination site for metal catalysts or a hydrogen bond acceptor in a biological target.[5]
For optimal stability and to prevent degradation, the compound should be stored in a cool, dry environment, preferably refrigerated and under an inert atmosphere.[8][9]
Table 1: Compound Identification and Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2096337-24-3 | [10] |
| Molecular Formula | C₁₂H₁₀BCl₂NO₃ | [10] |
| Molecular Weight | 297.93 g/mol | [10] |
| Synonym | 2,4-dichloro-5-(3-pyridinylmethoxy)phenylboronic acid | [10] |
| Appearance | White to off-white solid (Expected) | [11] |
| Purity | ≥97% (Typical Commercial Grade) | [10] |
| Storage | Refrigerated, under dry, inert atmosphere | [8] |
| Stability | Prone to dehydration to form boroxines; potentially hygroscopic |[3][9] |
Part 2: Synthesis and Characterization
While this specific compound is commercially available from specialized suppliers, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A plausible synthetic route can be designed based on well-established methodologies for preparing arylboronic acids.[2][3]
2.1: Proposed Synthetic Pathway
The most common and effective method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (an aryllithium or aryl Grignard reagent) with a trialkyl borate, followed by aqueous acidic workup.[3][12] A logical retrosynthetic analysis would disconnect the C-B bond, pointing to a 1-bromo-2,4-dichloro-5-(pyridin-3-ylmethoxy)benzene precursor. The workflow involves a lithium-halogen exchange at low temperature to generate a nucleophilic aryllithium species, which is then trapped by an electrophilic boron source like trimethyl borate.
Caption: Proposed synthetic workflow for the target compound.
Detailed Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-bromo-2,4-dichloro-5-(pyridin-3-ylmethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous and inert conditions are critical to prevent quenching of the highly reactive organolithium intermediate. The low temperature is necessary to control the exothermic lithium-halogen exchange and prevent side reactions.
-
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: A slight excess of n-BuLi ensures complete conversion of the aryl bromide. Slow addition prevents localized heating. The stirring period allows the lithium-halogen exchange to proceed to completion.
-
-
Borylation: To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality: The electrophilic borate ester "traps" the nucleophilic aryllithium. This step is also highly exothermic and requires careful temperature control. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.
-
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid. The acid also protonates the basic pyridine nitrogen, which can aid in purification.
-
-
Isolation and Purification: Transfer the mixture to a separatory funnel. The product may precipitate or be extracted into an organic solvent like ethyl acetate. If a precipitate forms, it can be collected by filtration. If extraction is used, the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by column chromatography.[12]
-
Causality: The purification method depends on the physical properties of the final compound. Recrystallization is often effective for crystalline boronic acids.
-
2.2: Spectroscopic Characterization (Anticipated Data)
Structural confirmation would be achieved using standard spectroscopic techniques.
Table 2: Anticipated Spectroscopic Data for Structure Elucidation
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Two singlets in the aromatic region (~7.5-8.0 ppm) for the two protons on the dichlorophenyl ring. - Signals for the pyridine ring protons (~7.4-8.7 ppm), including a characteristic signal for the proton between the N and the CH₂O- group. - A singlet for the methylene bridge (-CH₂-) protons (~5.2 ppm). - A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Distinct signals for all 12 carbon atoms. - A signal for the carbon atom bearing the boron group (C-B) would be observed around 130-140 ppm, often with characteristic broadening. - Signals for the two C-Cl carbons. - Signal for the methylene carbon (-CH₂-) around 65-70 ppm. |
| Mass Spec (ESI+) | - An ion corresponding to the protonated molecule [M+H]⁺ at m/z 298.0, showing a characteristic isotopic pattern for two chlorine atoms. |
| ¹¹B NMR | - A single, broad signal in the range of 28-32 ppm, characteristic of an arylboronic acid.[13] |
Part 3: Reactivity and Applications in Medicinal Chemistry
3.1: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation forges a new C-C bond between the boronic acid's phenyl ring and an sp²- or sp-hybridized carbon of an organic halide or triflate.[4] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.
The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[14]
-
Transmetalation: The base activates the boronic acid to form a boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
3.2: Model Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical coupling reaction with an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Causality: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The base is essential for the formation of the active boronate species required for transmetalation.
-
-
Catalyst Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Causality: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive.
-
-
Solvent Addition and Reaction: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Causality: The solvent system must be able to dissolve all reactants. The presence of water often accelerates the reaction. Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired product from unreacted starting materials, the catalyst, and any byproducts.
-
3.3: Significance in Drug Discovery
The structural motifs within this building block are highly relevant in medicinal chemistry.
-
Dichlorophenyl Group: Halogenated phenyl rings are ubiquitous in pharmaceuticals. The chlorine atoms can enhance binding affinity through halogen bonding, modulate lipophilicity (logP), and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1]
-
Pyridine Ring: The pyridine moiety is a common feature in many approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological targets like protein kinases. It also can improve aqueous solubility.
-
Strategic Value: This reagent allows for the efficient, late-stage installation of a complex, three-dimensional fragment. In drug discovery programs, such building blocks are used to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. For example, it could be used in the synthesis of inhibitors for signaling pathways, such as the PI3K-Akt-mTOR pathway, which is a target in cancer therapy.[15]
Part 4: Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from data on similar arylboronic acids.[8][9][16] It should be treated as a potentially hazardous chemical.
Table 3: General Safety and Handling Precautions
| Precaution Category | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. | To prevent skin and eye contact with the chemical.[17] |
| Engineering Controls | Handle only in a well-ventilated area, preferably inside a chemical fume hood. | To avoid inhalation of fine dust or powder.[8] |
| Handling | Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | To prevent ingestion and cross-contamination.[16] |
| First Aid (General) | Skin: Wash off with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek medical attention. Inhalation: Move to fresh air. | Standard first aid procedures for chemical exposure.[8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from moisture. | To maintain chemical stability and prevent degradation.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure safe and environmentally responsible disposal. |
Conclusion
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid is a sophisticated and valuable building block for chemical synthesis. Its properties are defined by the interplay of its boronic acid functional group and its unique substitution pattern. While its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, its structural features make it particularly well-suited for applications in drug discovery and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling requirements enables researchers to effectively leverage this reagent in the creation of novel and complex molecular entities.
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